molecular formula C19H30N2O4S B215596 N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B215596
M. Wt: 382.5 g/mol
InChI Key: ZBDTYJICCHIOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C19H30N2O4S and a molecular weight of 382.5 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and tetrahydrofuran ring play a crucial role in its binding to target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing compounds and tetrahydrofuran derivatives. Examples include:

  • N-{4-[(dimethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
  • N-{4-[(diethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide .

Uniqueness

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C19H30N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22)

InChI Key

ZBDTYJICCHIOCM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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